molecular formula C21H29N5O3S B4708719 2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4708719
M. Wt: 431.6 g/mol
InChI Key: RPGWDMCHLKTLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, an ethoxyphenyl group, and a thiazole ring

Preparation Methods

The synthesis of 2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Thiazole Ring: The thiazole ring is formed by cyclization of a suitable precursor.

    Coupling Reactions: The final compound is obtained by coupling the piperazine derivative with the thiazole derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.

    2-{2-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE: The presence of a chlorine atom can influence the compound’s reactivity and interactions with biological targets.

    2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE: The fluorine atom may enhance the compound’s stability and binding affinity to certain receptors.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

2-[[2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-5-29-17-9-7-6-8-16(17)26-12-10-25(11-13-26)14-18(27)23-21-22-15(2)19(30-21)20(28)24(3)4/h6-9H,5,10-14H2,1-4H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGWDMCHLKTLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC(=C(S3)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-{2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

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